
2,4-Difluorobenzenesulfonamide
描述
2,4-Difluorobenzenesulfonamide is an organic compound with the molecular formula C6H5F2NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
作用机制
Target of Action
The primary target of 2,4-Difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
They do this by coordinating to the zinc ion in the active site of the enzyme, which prevents the enzyme from hydrating carbon dioxide into bicarbonate and a proton .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s logP values indicate its lipophilicity, which can impact its distribution and bioavailability .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically occurs in a solvent such as methanol or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: 2,4-Difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Various substituted benzenesulfonamides.
Oxidation Products: Sulfonic acids.
Reduction Products: Amines and other reduced derivatives.
科学研究应用
2,4-Difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
相似化合物的比较
- 3,5-Difluorobenzenesulfonamide
- 2,6-Difluorobenzenesulfonamide
- 4-Fluorobenzenesulfonamide
Comparison: 2,4-Difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, such as 3,5-difluorobenzenesulfonamide, the 2,4-difluoro derivative exhibits different electronic and steric properties, making it more suitable for certain applications in medicinal chemistry and industrial processes .
属性
IUPAC Name |
2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHLPYKPCQLAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341694 | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13656-60-5 | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluorobenzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2,4-Difluorobenzenesulfonamide play in the synthesis of Poly(arylene ether)s?
A1: The paper investigates the use of N,N-dialkyl-2,4-difluorobenzenesulfonamides as monomers in the preparation of poly(arylene ether)s []. These sulfonamide derivatives contain fluorine atoms, which can activate the benzene ring towards nucleophilic aromatic substitution reactions. This activation is key for the polymerization process, allowing the formation of ether linkages between monomer units and ultimately leading to the desired polymer chains.
Q2: How does the incorporation of this compound derivatives influence the thermal properties of the resulting polymers?
A2: The research explores how different N,N-dialkyl substituents on the this compound monomer impact the glass transition temperatures (Tg) of the synthesized poly(arylene ether)s []. The study found that the Tg values varied depending on the size and structure of the alkyl groups. This suggests that modifying the substituents on the sulfonamide monomer allows for fine-tuning the thermal properties of the resulting polymers, making them potentially suitable for various applications with specific temperature requirements.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




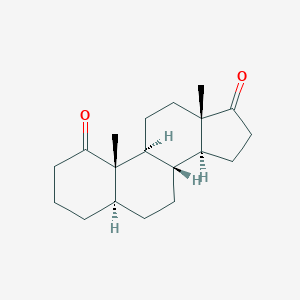
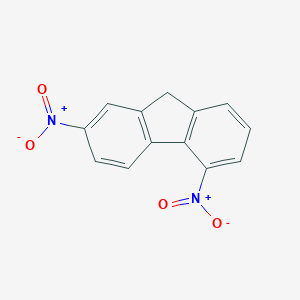





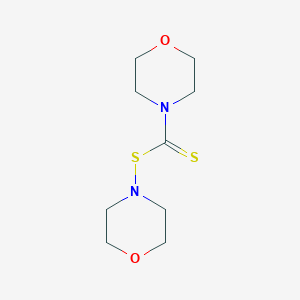
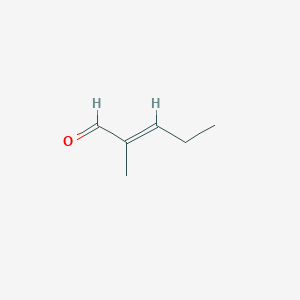
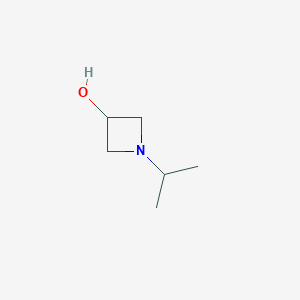
![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)
![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)
